![molecular formula C9H12N2O B3058413 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine CAS No. 893566-81-9](/img/structure/B3058413.png)
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine
Overview
Description
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine, also known as MTN, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. MTN has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Scientific Research Applications
Synthesis Techniques
- A synthesis method for 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine involves lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination, and removal of the tert-butyl group from the nitrogen (Zlatoidský & Gabos, 2009).
Medical Research: Cancer Treatment
- A study on a derivative of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine, specifically 10-Methoxy-1,2,3,4-tetrahydrobenzo(g)(1,3) diazepino(1,2-a)-(1,8)naphthyridin-6-yl)(phenyl)methanone, named 3u, showed promising anticancer activity in human melanoma A375 cells. At low concentrations, it induces necroptosis, and at high concentrations, apoptosis, via the upregulation of death receptors and scaffold protein (Kong et al., 2018).
Bone Health Applications
- The compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6, a variant of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine, was identified as a potent antagonist of the alpha(v)beta(3) receptor. This compound, with promising in vitro profiles and pharmacokinetics, was selected for clinical development for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Neurological Applications
- A series of hexahydro-1,6-naphthyridines, which are closely related to 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine, were synthesized and tested for their acetylcholinesterase inhibitory activity. One compound with a methoxy substituent showed significant inhibitory activity, suggesting potential therapeutic applications in neurological disorders (Almansour et al., 2015).
Pharmaceutical Compound Formation
- A study on the pharmaceutical compound A, structurally related to 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine, examined the formation of multiple layer hydrates and their impact on tablet stability. This research is crucial for understanding the pharmaceutical properties and storage conditions of related compounds (Zhao et al., 2009).
properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-9-4-7-2-3-10-5-8(7)6-11-9/h4,6,10H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNFTRJYDIMRHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2CNCCC2=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731143 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893566-81-9 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.